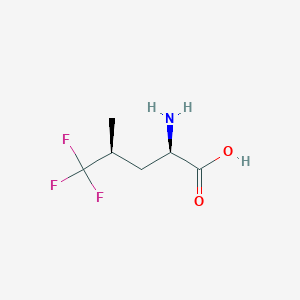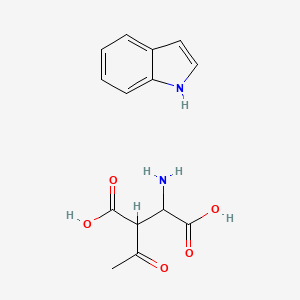
3-((4-Acetamidophenyl)thio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-Acetamidophenyl)thio)propanamide is an organic compound with the molecular formula C11H14N2O2S It is characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to a thioether and a propanamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Acetamidophenyl)thio)propanamide typically involves the reaction of 4-acetamidothiophenol with 3-chloropropanamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 4-acetamidothiophenol attacks the electrophilic carbon of 3-chloropropanamide, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-((4-Acetamidophenyl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Amines
Substitution: Derivatives with different functional groups replacing the acetamido group
科学研究应用
3-((4-Acetamidophenyl)thio)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-((4-Acetamidophenyl)thio)propanamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The acetamido group may facilitate binding to proteins or enzymes, while the thioether and propanamide groups could influence the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
4-Acetamidothiophenol: Shares the acetamido and thiol groups but lacks the propanamide moiety.
3-Chloropropanamide: Contains the propanamide group but lacks the acetamido and thiol groups.
N-(4-Acetamidophenyl)propanamide: Similar structure but without the thioether linkage.
Uniqueness
3-((4-Acetamidophenyl)thio)propanamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C11H14N2O2S |
|---|---|
分子量 |
238.31 g/mol |
IUPAC 名称 |
3-(4-acetamidophenyl)sulfanylpropanamide |
InChI |
InChI=1S/C11H14N2O2S/c1-8(14)13-9-2-4-10(5-3-9)16-7-6-11(12)15/h2-5H,6-7H2,1H3,(H2,12,15)(H,13,14) |
InChI 键 |
MKANUQWTANCBGX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)SCCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Rel-tert-butyl (1R,5S,6S)-5-hydroxy-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14908612.png)
![n-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14908633.png)




![tert-Butyl 6-hydroxy-4,5-dihydrobenzo[cd]indazole-1(3H)-carboxylate](/img/structure/B14908656.png)

